2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
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Overview
Description
2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that belongs to the class of indane derivatives It is characterized by a bicyclic structure with a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to the corresponding alcohol and subsequent dehydration to yield the desired indene derivative . The reaction conditions often include the use of solvents like ethanol and bases such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of indene derivatives under controlled conditions. The process typically requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas to achieve the desired reduction and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted indane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indane derivatives such as 1-methylindane, 2-methylindane, 4-methylindane, and 5-methylindane. These compounds share a similar bicyclic structure but differ in the position and nature of substituents on the indane ring .
Properties
CAS No. |
62677-91-2 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(4-methyl-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9-3-2-4-12-10(7-8-13)5-6-11(9)12/h2-4,10,13H,5-8H2,1H3 |
InChI Key |
CSTILRIQGOJFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)CCO |
Origin of Product |
United States |
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